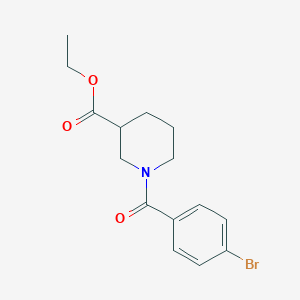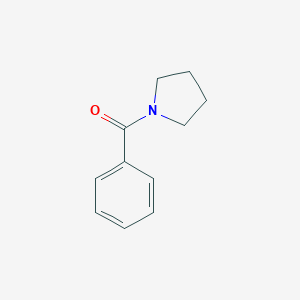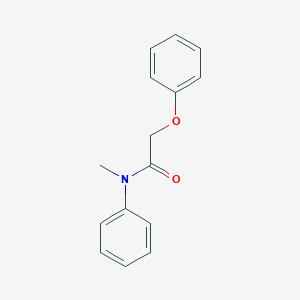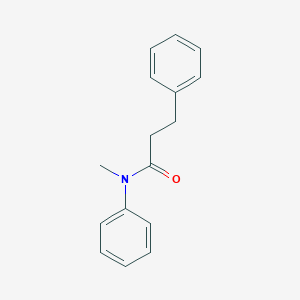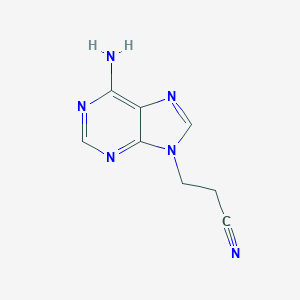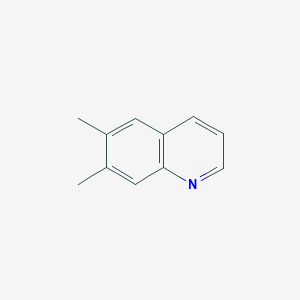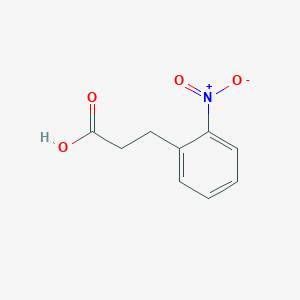
3-(2-Nitrophenyl)propanoic acid
Descripción general
Descripción
3-(2-Nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . The IUPAC name for this compound is 3-(2-nitrophenyl)propanoic acid . It is also known by other names such as 3-(2-Nitrophenyl)propionic acid, benzenepropanoic acid, 2-nitro-, and 3-(2-NITRO-PHENYL)PROPIONIC ACID .
Synthesis Analysis
3-(2-Nitrophenyl)propanoic acid has been synthesized as a bioreductive prodrug . It has been used in the creation of a paclitaxel (PTX) bioreductive prodrug known as NPPA-PTX .Molecular Structure Analysis
The InChI code for 3-(2-Nitrophenyl)propanoic acid is 1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12) . The Canonical SMILES representation is C1=CC=C(C(=C1)CCC(=O)O)N+[O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Nitrophenyl)propanoic acid include a molecular weight of 195.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . The compound is stable in PBS and rat plasma .Aplicaciones Científicas De Investigación
Organic Synthesis Applications :
- It is used in the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid to produce 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid (Chu Wen-yi, 2011).
- Used in the synthesis of ethyl 3‐(3‐aminophenyl)propanoate, through a tandem Knoevenagel condensation/alkylidene reduction of 3‐nitrobenzaldehyde (U. Nagel, G. Radau, A. Link, 2011).
- Employed in the synthesis of a tryptophan precursor and some indole derivatives from 2-(2-Nitrophenyl)-1,3-propanediol (Hideo Tanaka, Murakami Yasuo, S. Torii, 1989).
Biological Applications :
- Synthesis of novel amino acid conjugates with nifedipine, showing significant antioxidant, anti-inflammatory, and antiulcer activity (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
- Involved in the design of new indole-based cytosolic phospholipase A2α inhibitors for therapeutic applications (T. Tomoo et al., 2014).
- Used in the investigation of toxicity and metabolism of conjugates in forages poisonous to livestock (Robin C. Anderson et al., 2005).
Other Applications :
- As an effective corrosion inhibitor for copper alloy in chloride solutions (N. Nam et al., 2016).
- In electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids (L. Korotaeva et al., 2011).
- Studied in enantioseparation and enantiorecognition in countercurrent chromatography (Shengqiang Tong et al., 2016).
Safety And Hazards
The safety data sheet for 3-(2-Nitrophenyl)propanoic acid indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKUZWAGHQLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173824 | |
| Record name | 3-(2-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propanoic acid | |
CAS RN |
2001-32-3 | |
| Record name | 2-Nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2001-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-nitrophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


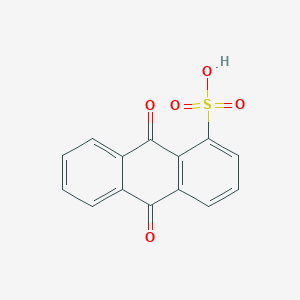
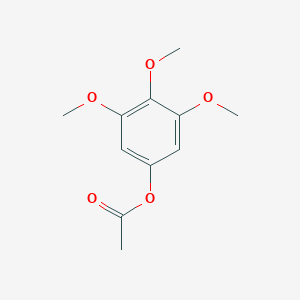
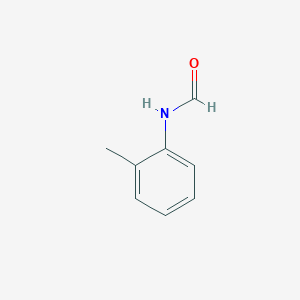
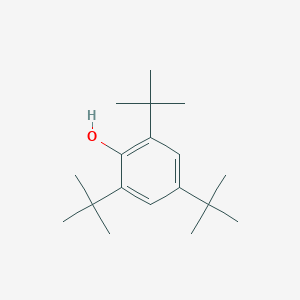
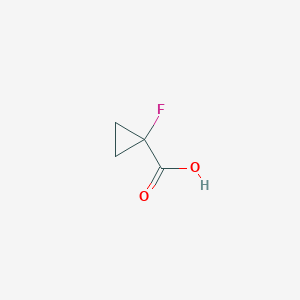
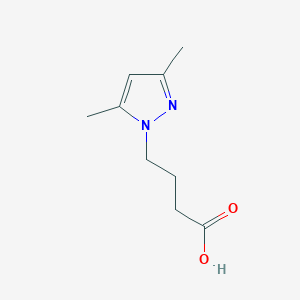
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
